Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

Catalog No.
S1548312
CAS No.
139139-81-4
M.F
C13H8Br2F3IO3S
M. Wt
587.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-bromophenyl)iodonium trifluoromethanesulfona...

CAS Number

139139-81-4

Product Name

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

IUPAC Name

bis(4-bromophenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C13H8Br2F3IO3S

Molecular Weight

587.97 g/mol

InChI

InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

HJAMWVFQXYTJBE-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]

Synthesis and Properties:

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate, also known as (p-Br-Ph)2IOTf or BiPhI, is an organic salt containing a positively charged iodonium ion (Ph2I+) and a negatively charged trifluoromethanesulfonate (triflate) counterion (CF3SO3-). It is typically synthesized through the reaction of diphenyliodane with triflic acid.

BiPhI exists as a white to off-white powder and is soluble in various organic solvents like dichloromethane, acetonitrile, and dimethylformamide.

Applications in Organic Chemistry:

BiPhI serves as a valuable reagent in organic synthesis due to its unique properties:

  • Electrophilic character: The positively charged iodonium ion acts as an electrophilic species, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups onto organic molecules.
  • In situ generation of aryl radicals: BiPhI can thermally decompose to generate aryl radicals (PhBr•) under specific conditions. These radicals participate in various radical-mediated reactions, enabling the formation of complex organic molecules.
  • Catalytic applications: BiPhI can act as a catalyst in various organic transformations, promoting reactions at milder temperatures compared to traditional methods.

Applications in Other Fields:

Beyond organic synthesis, BiPhI finds applications in other scientific research areas:

  • Polymer chemistry: BiPhI can be incorporated into polymers to introduce specific functionalities or initiate polymerization processes.
  • Material science: BiPhI is used in the development of functional materials like photoinitiators, conducting polymers, and organic light-emitting diodes (OLEDs).

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8Br2F3IO3S and a molecular weight of 587.97 g/mol. This compound belongs to the class of iodonium salts, characterized by their unique structure that includes an iodonium center bonded to two aromatic groups. The presence of bromine substituents on the phenyl rings enhances its electrophilic properties, making it a potent oxidizing agent in various

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is known for undergoing oxidation reactions due to its strong oxidizing properties. It typically reacts with nucleophiles such as amines, alcohols, and thiols, leading to a variety of products depending on the specific nucleophile involved. For instance:

  • Reactions with Amines: These can yield substituted anilines.
  • Reactions with Alcohols: These can produce ethers.
  • Reactions with Thiols: These can result in thioethers .

The mechanism of action generally involves the transfer of an iodonium group to a nucleophile, which subsequently leads to the formation of new chemical bonds.

The synthesis of Bis(4-bromophenyl)iodonium trifluoromethanesulfonate can be achieved through several methods:

  • Reaction of Iodobenzene with Bromobenzene: This method employs a suitable oxidizing agent alongside trifluoromethanesulfonic acid.
  • Flow Synthesis Techniques: Recent advancements have introduced flow synthesis methods that allow for rapid and scalable production, utilizing oxidants like meta-chloroperbenzoic acid and trifluoromethanesulfonic acid under controlled conditions .

These synthetic routes are optimized for yield and purity, making them suitable for both laboratory and industrial applications.

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate finds applications primarily in organic synthesis as an electrophilic reagent. Its ability to facilitate various coupling reactions makes it valuable in:

  • Synthesis of Complex Organic Molecules: It is used as a reagent in the formation of carbon-carbon bonds.
  • Preparation of Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
  • Material Science: It may be utilized in developing new materials through polymerization processes .

Interaction studies involving Bis(4-bromophenyl)iodonium trifluoromethanesulfonate focus on its reactivity with different nucleophiles. The outcomes depend significantly on the nature of the nucleophile and reaction conditions, which can influence product distribution and yield. Research has shown that optimizing reaction parameters can enhance efficiency and selectivity in synthetic applications .

Several compounds share structural similarities with Bis(4-bromophenyl)iodonium trifluoromethanesulfonate. Key examples include:

  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Diphenyliodonium chloride
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Diphenyliodonium triflate

Uniqueness

The uniqueness of Bis(4-bromophenyl)iodonium trifluoromethanesulfonate lies in its high reactivity and strong oxidizing properties compared to other similar compounds. The presence of bromine substituents enhances its electrophilicity, making it particularly effective for specific organic transformations that may not be as readily achieved with other iodonium salts .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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